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Introduction

Tofacitinib is an oral Janus kinase (JAK) inhibitor used in the treatment of autoimmune
diseases such as rheumatoid arthritis. Understanding its metabolic fate is crucial for predicting
its pharmacokinetic profile, potential drug-drug interactions, and overall safety. Hepatic
metabolism is the primary clearance route for Tofacitinib, accounting for approximately 70% of
its total clearance.[1][2] This document provides detailed application notes and protocols for
studying the in vitro metabolism of Tofacitinib using liver microsomes.

Metabolic Pathways and Contributing Enzymes

The primary metabolic pathways for Tofacitinib are oxidation and N-demethylation, with a
smaller contribution from glucuronidation.[2][3][4] The major enzymes responsible for the
oxidative metabolism of Tofacitinib are Cytochrome P450 (CYP) 3A4 and CYP2C19.[5][6]
CYP3A4 is the principal enzyme, contributing to approximately 53% of the metabolic clearance,
while CYP2C19 accounts for about 17%.[5]

The main metabolic transformations include:

o Oxidation: This occurs on the pyrrolopyrimidine and piperidine rings, as well as the piperidine
ring side-chain.[2][4] This leads to the formation of hydroxylated metabolites.
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» N-demethylation: Removal of a methyl group is another key metabolic route.[3]
e Glucuronidation: Conjugation with glucuronic acid is a secondary metabolic pathway.[4]

A study investigating the metabolism of Tofacitinib in human liver microsomes identified a new
geminal diol metabolite (MX), which is formed through oxidation at the a-carbon to the nitrile
group, leading to an unstable cyanohydrin intermediate and subsequent loss of the nitrile
group. This intermediate is then further metabolized to an alcohol (M2) and an acid (M4)
metabolite.[7]

Quantitative Data Summary

The following tables summarize the available quantitative data on the in vitro metabolism of
Tofacitinib.

Table 1: Enzyme Kinetics of Tofacitinib Metabolism in Rat Liver Microsomes

Parameter Value Reference
Vmax (pmol/min/mg) 5.482 [8]
Km (uM) 37.33 [8]

Note: This data represents the overall disappearance of Tofacitinib and was determined in rat

liver microsomes.

Table 2: Kinetic Parameters for CYP3A4 Inactivation by Tofacitinib

Parameter Value Reference
kinact (min-1) 0.037 [1]
KI (UM) 93.2 [1]

Note: This data indicates that Tofacitinib is a mechanism-based inactivator of CYP3AA4.

Table 3: Inhibition of Tofacitinib Metabolism by Various Compounds in Rat Liver Microsomes
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Inhibitor IC50 (uM) Reference
Gliguidone 1.140 [8]
Linagliptin 4.064 [8]

Experimental Protocols

Protocol 1: In Vitro Metabolism of Tofacitinib in Human
Liver Microsomes

This protocol outlines the procedure for incubating Tofacitinib with human liver microsomes
(HLM) to study its metabolism.

Materials:

Tofacitinib

e Pooled Human Liver Microsomes (HLM)
e Potassium Phosphate Buffer (100 mM, pH 7.4)

 NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-
phosphate dehydrogenase)

o Acetonitrile (ACN)

e Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not
present in the matrix)

e |ncubator/water bath at 37°C
e Microcentrifuge tubes
e \ortex mixer

e Centrifuge
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Procedure:

e Prepare Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture (final
volume of 200 pL) by adding the following in order:

o Potassium Phosphate Buffer (100 mM, pH 7.4)
o Human Liver Microsomes (final concentration of 0.3 mg/mL)[8]
o Tofacitinib (final concentration of 40 uM)[8]

e Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to allow the components to
reach thermal equilibrium.

« Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

e Incubation: Incubate the reaction mixture for a specified time (e.g., 60 minutes) at 37°C with
gentle shaking.[4]

« Terminate Reaction: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing
the internal standard.

» Protein Precipitation: Vortex the mixture vigorously to precipitate the microsomal proteins.

o Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to
pellet the precipitated protein.

o Sample Analysis: Transfer the supernatant to a clean tube or an autosampler vial for analysis
by UPLC-MS/MS.

Protocol 2: UPLC-MS/MS Analysis of Tofacitinib and its
Metabolites

This protocol provides a general framework for the quantification of Tofacitinib and its
metabolites using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry
(UPLC-MS/MS).

Instrumentation:
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o UPLC system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions (example):

e Column: A reverse-phase C18 column (e.g., UPLC BEH C18, 50 x 2.1 mm, 1.7 um).[9]
o Mobile Phase A: 10.0 mM ammonium acetate in water, pH 4.5.[9]

e Mobile Phase B: Acetonitrile.[9]

o Gradient: A suitable gradient to separate Tofacitinib and its metabolites.

e Flow Rate: 0.3 - 0.5 mL/min.

e Injection Volume: 5 pL.[10]

Column Temperature: 40°C.[10]
Mass Spectrometry Conditions (example):
« lonization Mode: Positive Electrospray lonization (ESI+).[9]
e Multiple Reaction Monitoring (MRM) Transitions:
o Tofacitinib: m/z 313.3 — 149.2[9][10]
o Metabolite M9 (N-desmethyl-Tofacitinib): m/z 329.10 - 165.00[11]
o Internal Standard (e.g., Tofacitinib-13Cs,2>N): m/z 317.4 - 149.2[9][10]
Data Analysis:

» Quantify the concentrations of Tofacitinib and its metabolites by comparing the peak area
ratios of the analytes to the internal standard against a standard curve.

Visualizations
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Caption: Experimental workflow for the in vitro metabolism of Tofacitinib.
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Caption: Metabolic pathways of Tofacitinib in the liver.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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